Rosiglitazone/metformin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

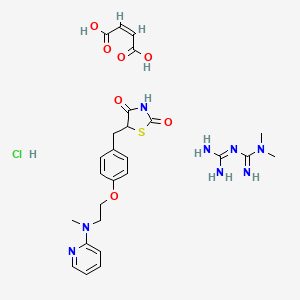

Rosiglitazone/metformin is a combination medication used to treat type 2 diabetes mellitus. This combination helps control blood sugar levels by combining the effects of two different drugs: rosiglitazone and metformin. Rosiglitazone is a thiazolidinedione that improves insulin sensitivity, while metformin is a biguanide that decreases glucose production in the liver and improves insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosiglitazone: Rosiglitazone is synthesized from commercially available materials via a five-step linear synthetic route.

Industrial Production Methods

Industrial production of rosiglitazone and metformin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Rosiglitazone can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.

Reduction: Metformin can undergo reduction reactions, typically involving reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation Products: Oxidized derivatives of rosiglitazone.

Reduction Products: Reduced forms of metformin.

Substitution Products: Substituted derivatives of both rosiglitazone and metformin.

Scientific Research Applications

Rosiglitazone/metformin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.

Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.

Industry: Utilized in the pharmaceutical industry for the development of combination therapies for diabetes.

Mechanism of Action

Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPAR) in target tissues such as adipose tissue, skeletal muscle, and liver. This activation regulates the transcription of genes involved in glucose and lipid metabolism . Metformin decreases hepatic glucose production and improves insulin sensitivity by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.

Glyburide: A sulfonylurea that stimulates insulin secretion from pancreatic β-cells.

Troglitazone: A thiazolidinedione with similar mechanisms but withdrawn from the market due to hepatotoxicity.

Uniqueness

Rosiglitazone/metformin is unique due to its combination of two different mechanisms of action, providing a synergistic effect in controlling blood sugar levels. This combination therapy offers superior glycemic control compared to monotherapy with either drug alone .

Properties

CAS No. |

622402-70-4 |

|---|---|

Molecular Formula |

C26H35ClN8O7S |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C18H19N3O3S.C4H11N5.C4H4O4.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-; |

InChI Key |

UABJPASVFPMIGE-KWZUVTIDSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl |

Isomeric SMILES |

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O.Cl |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl |

Synonyms |

Avandamet rosiglitazone maleate-metformin hydrochloride combination rosiglitazone-metformin combination |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)

![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)

![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)

![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)